

L-Talose: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Talose*

Cat. No.: *B119587*

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This technical guide provides an in-depth overview of **L-Talose**, a rare aldohexose sugar, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, biological significance, and relevant experimental protocols, presenting a core resource for its application in scientific research.

Core Data Summary

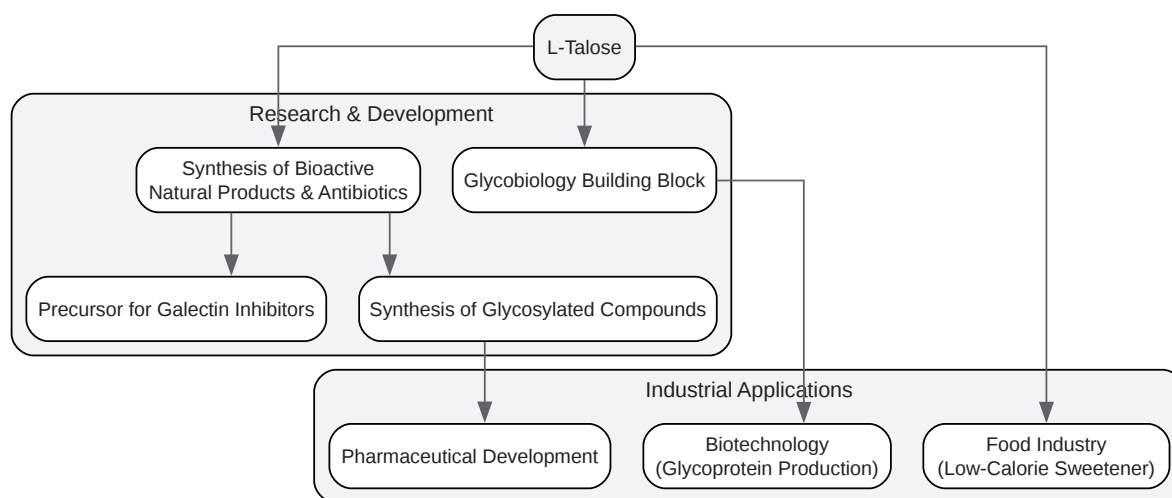
L-Talose is a monosaccharide and an epimer of L-galactose and L-gulose. As a rare sugar, its biological functions and applications are areas of active investigation.

Property	Value	Reference
CAS Number	23567-25-1	[1][2][3]
Molecular Formula	C ₆ H ₁₂ O ₆	[1][2][3]
Molecular Weight	180.16 g/mol	[1][2][4]
Appearance	White to off-white crystalline powder	
Melting Point	120-123 °C	[5]
Optical Rotation	[α] _D ²⁰ = -17° to -23° (c=1 in H ₂ O)	
Solubility	Slightly soluble in DMSO and water	[5]
IUPAC Name	(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal	[4]

Biological Significance and Applications

L-Talose, though rare in nature, is a subject of growing interest in glycobiology and pharmaceutical research due to its unique properties and potential therapeutic applications. It serves as a valuable building block in the synthesis of various bioactive natural products and antibiotics.[1] Methylated derivatives of talose have shown potential as submillimolar inhibitors of galactose-binding galectins, which are implicated in cancer and inflammatory processes.[1]

Furthermore, **L-Talose** is utilized in the synthesis of glycosylated compounds crucial for the development of novel therapeutic agents.[6] Its applications extend to biotechnology for the production of glycoproteins, which are vital for biopharmaceuticals like vaccines and therapeutic proteins.[6] In the food industry, it is explored as a low-calorie sweetener.[6] Research has also indicated that certain rare sugars, including talose, exhibit growth-inhibitory effects against the nematode *Caenorhabditis elegans*, suggesting potential biological activities worth further investigation.[3][7]



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Figure 1: Applications of **L-Talose** in Research and Industry.

Experimental Protocols

The synthesis and production of **L-Talose** can be achieved through various chemical and enzymatic methods. Below are summaries of key experimental approaches.

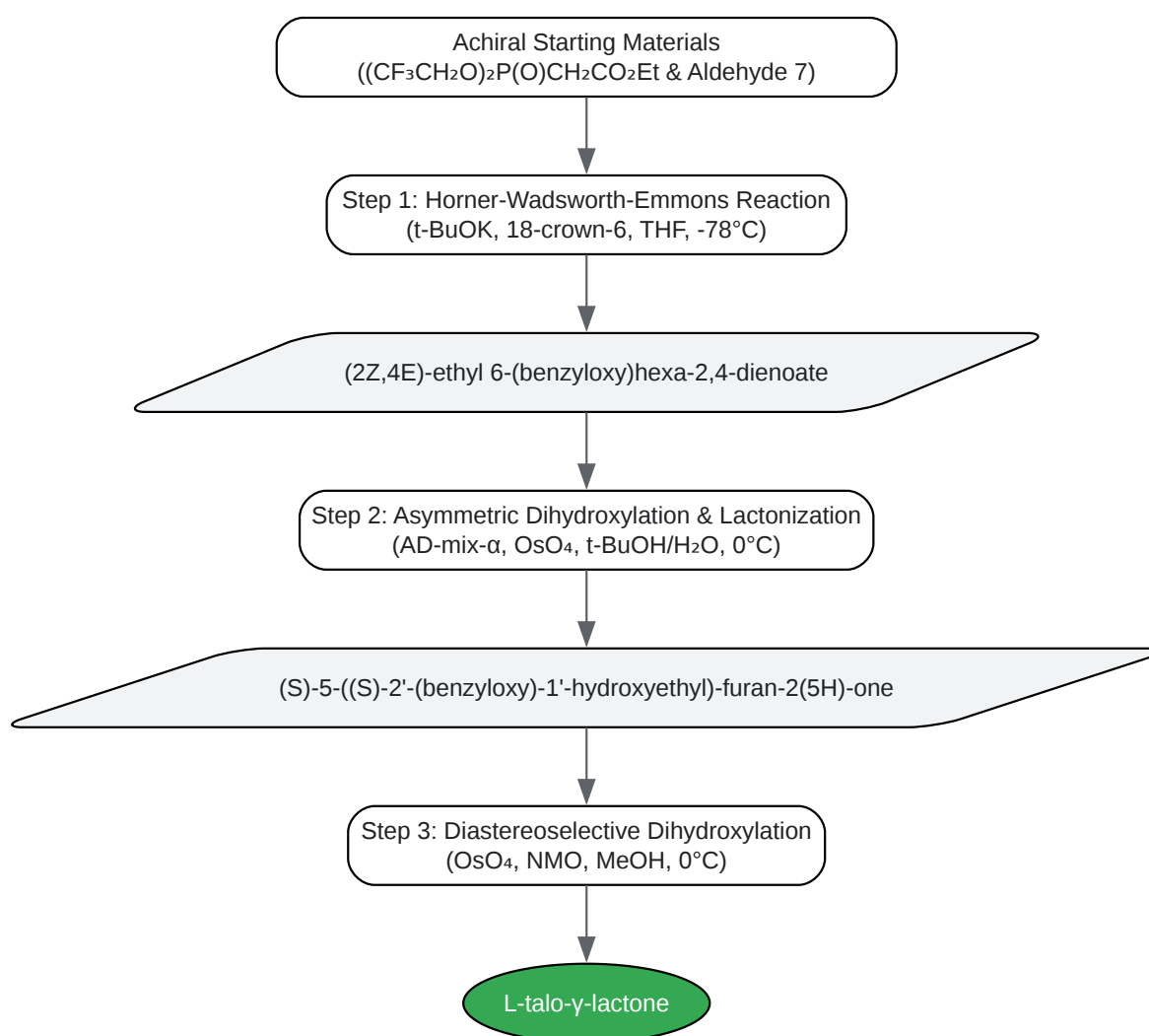
De Novo Asymmetric Synthesis of L-Talo-γ-lactone

This protocol describes a highly efficient route to L-talo-γ-lactones from achiral starting materials, utilizing sequential osmium-catalyzed dihydroxylation.

Experimental Workflow:

- Preparation of (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate: A solution of $(\text{CF}_3\text{CH}_2\text{O})_2\text{P}(\text{O})\text{CH}_2\text{CO}_2\text{CH}_2\text{CH}_3$ and 18-crown-6 in THF is cooled to -78°C and treated with t-BuOK. A solution of the aldehyde 7 in THF is then added, and the mixture is stirred for 2.5 hours before quenching with saturated aqueous NH_4Cl .

- Synthesis of (S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one: A mixture of t-BuOH, water, $K_3Fe(CN)_6$, K_2CO_3 , $MeSO_2NH_2$, $(DHQ)_2PHAL$, and OsO_4 is prepared and cooled to 0 °C. The previously synthesized dienoate is added, and the reaction is stirred overnight at 0 °C, then quenched with solid sodium sulfite.
- Final Dihydroxylation to L-talo-γ-lactone: The furanone product from the previous step is dissolved in MeOH and cooled to 0 °C. 50% NMO in H_2O and OsO_4 are added, and the reaction is stirred vigorously overnight at 0 °C. The reaction is quenched with solid sodium sulfite, filtered, and the organic layers are dried.



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Figure 2: Workflow for De Novo Asymmetric Synthesis of L-Talo-γ-lactone.

Enzymatic Production from L-Psicose and D-Tagatose

L-ribose isomerase (L-RI) from *Cellulomonas parahominis* MB426 can be utilized for the enzymatic conversion of ketoses to their corresponding aldoses, including the production of **L-talose**.

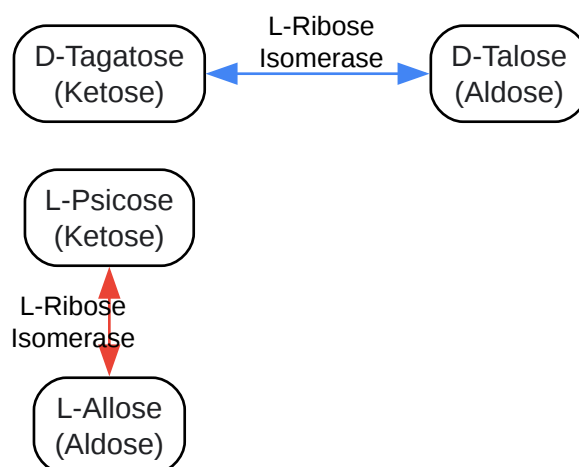
Protocol Outline:

- **Enzyme Immobilization:** Partially purified recombinant L-RI from *E. coli* is immobilized on a suitable resin (e.g., DIAION HPA25L).
- **Conversion Reaction:** The reaction mixture containing 10% L-psicose or D-tagatose and the immobilized L-RI is incubated at 40 °C.
- **Product Formation:** At equilibrium, the conversion yields are approximately 35.0% for L-allose from L-psicose and 13.0% for D-talose from D-tagatose. The immobilized enzyme demonstrates good reusability.
- **Purification:** The resulting sugars are separated and concentrated, followed by crystallization at 4 °C and collection by filtration.

Metabolic Pathway Context

L-Talose is involved in carbohydrate metabolism, and its production can be achieved through enzymatic isomerization from other more common sugars.^[1] For instance, L-ribose isomerase can catalyze the reversible isomerization of L-psicose to L-allose and D-tagatose to D-talose.

^[1] This highlights a potential biosynthetic route for **L-Talose**.



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Figure 3: Enzymatic Isomerization Pathways to Talose.

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